A cholinesterase inhibitor used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine. Neostigmine, unlike PHYSOSTIGMINE, does not cross the blood-brain barrier.
Neostigmine bromide
CAS No.: 114-80-7
Cat. No.: VC20772501
Molecular Formula: C12H19BrN2O2
Molecular Weight: 303.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 114-80-7 |
---|---|
Molecular Formula | C12H19BrN2O2 |
Molecular Weight | 303.20 g/mol |
IUPAC Name | [3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide |
Standard InChI | InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
Standard InChI Key | LULNWZDBKTWDGK-UHFFFAOYSA-M |
SMILES | CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-] |
Canonical SMILES | CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-] |
Chemical Properties and Structure
Chemical Identity and Structure
Neostigmine bromide is chemically identified as (m-hydroxyphenyl) trimethylammonium bromide dimethylcarbamate . The molecular weight of neostigmine bromide is 303.20, and it appears as a white, crystalline, bitter powder that is highly soluble in water with a 1:1 solubility ratio .
Table 1: Physical and Chemical Properties of Neostigmine Bromide
Property | Description |
---|---|
Chemical Name | (m-hydroxyphenyl) trimethylammonium bromide dimethylcarbamate |
Molecular Weight | 303.20 |
Physical Appearance | White, crystalline, bitter powder |
Solubility | 1:1 in water |
Formula | C₁₂H₁₉BrN₂O₃ |
Stability Profile
Recent stability studies have demonstrated that neostigmine bromide exhibits significant degradation under certain conditions. According to stability-indicating method development research, the compound shows considerable degradation under basic and oxidative stress conditions . This information is crucial for proper formulation, storage, and quality control of neostigmine bromide pharmaceutical products.
The stability profile has been characterized using reverse-phase ultra-performance liquid chromatography (RP-UPLC) methods, which have established limits of detection (LOD) at 25 ng/mL and limits of quantitation (LOQ) at 50 ng/mL . These analytical methods demonstrate excellent linearity over a concentration range of 25-250 ng/mL with regression coefficient (R²) values of 0.9999, providing reliable methods for quality assessment and stability monitoring .
Pharmacological Properties
Mechanism of Action
Neostigmine bromide functions primarily as a reversible inhibitor of the enzyme acetylcholinesterase . By inhibiting this enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft, resulting in increased concentration and prolonged action of this neurotransmitter . This mechanism is particularly important at the neuromuscular junction, where acetylcholine mediates signal transmission from motor neurons to skeletal muscles.
The increased acetylcholine availability enhances neuromuscular transmission by allowing more of the neurotransmitter to bind to the acetylcholine receptors present on the muscle membrane. This action is especially valuable in conditions like myasthenia gravis, where the number of functional acetylcholine receptors is reduced due to autoimmune mechanisms .
Pharmacokinetics
The pharmacokinetic profile of neostigmine bromide has been well-characterized through clinical studies. When administered orally, neostigmine bromide is poorly absorbed from the gastrointestinal tract, necessitating higher oral doses compared to parenteral administration . This poor absorption explains why the onset of action is slower with oral administration, although the duration of action is longer and the intensity more uniform .
Table 2: Pharmacokinetic Parameters of Neostigmine Bromide
Parameter | Value/Description |
---|---|
Absorption | Poorly absorbed from gastrointestinal tract following oral administration |
Protein Binding | 15-25% binding to human serum albumin |
Metabolism | Undergoes hydrolysis by cholinesterase and metabolism by microsomal enzymes in the liver |
Half-life | 42-60 minutes (mean: 52 minutes) |
Blood-Brain Barrier Penetration | Does not cross |
The metabolism of neostigmine bromide occurs through hydrolysis by cholinesterases and through microsomal enzymes in the liver . The half-life of the drug ranges from 42 to 60 minutes, with a mean of approximately 52 minutes . This relatively short half-life necessitates frequent dosing when sustained clinical effects are required.
Clinical Applications
Reversal of Neuromuscular Blockade
Dosage and Administration
Available Formulations
Neostigmine bromide is commercially available as Prostigmin in the form of scored, white tablets containing 15 mg of the active ingredient . Each tablet contains additional excipients including gelatin, lactose, corn starch, stearic acid, sugar, and talc . The parenteral form, which contains neostigmine methylsulfate rather than the bromide salt, is used for acute management of myasthenic crisis and for reversal of neuromuscular blockade .
Dosing Guidelines
The dosage requirements for neostigmine bromide vary considerably based on individual patient needs and the specific condition being treated. For myasthenia gravis management, the daily dose can range from 15 mg to 375 mg, with the average dose being approximately 150 mg (10 tablets) administered over a 24-hour period .
Table 3: Dosage Guidelines for Neostigmine Bromide (Prostigmin)
Clinical Scenario | Dosage Range | Administration Notes |
---|---|---|
Myasthenia Gravis (maintenance) | 15-375 mg/day | Average: 150 mg/day divided in multiple doses |
Acute Myasthenic Crisis | Parenteral form preferred | Switch to oral form when tolerated |
Individualized Therapy | Varies by patient | Adjust based on patient's condition and response |
The dosing interval is of critical importance in optimizing therapeutic outcomes. The schedule should be tailored to each patient's needs and may require adjustment over time based on clinical response . Many patients require therapy both day and night, with larger portions of the total daily dose often given during times when fatigue is more pronounced, such as afternoons or around mealtimes .
Novel Research and Future Directions
Liposomal Neostigmine Bromide for Detrusor Underactivity
Recent research has explored innovative drug delivery systems to enhance the therapeutic profile of neostigmine bromide. A notable advancement is the development of cationic liposomal neostigmine bromide formulations for the treatment of detrusor underactivity, a condition characterized by weakened bladder muscle contraction .
This research has investigated various liposomal formulations including neostigmine bromide-liposomes (NLP), neostigmine bromide-β-cyclodextrin inclusion complex liposomes (NCLP), and neostigmine bromide-mesoporous silica nanoparticle@CaCO₃ liposomes (NMCLP) . Among these, NMCLP has demonstrated the most promising characteristics, with an average particle size of 100 nm, a zeta potential of +50 mV, encapsulation efficiency of 14.75%, and loading capacity of 12.8% .
The NMCLP formulation has shown superior sustained-release performance in vitro compared to other liposomal formulations . In animal studies, it demonstrated efficacy in improving bladder function in mice with detrusor underactivity, with urodynamic measurements showing increased bladder capacity and reduced voiding pressure, indicative of enhanced bladder muscle activity .
Histological analysis has confirmed the distribution and deep penetration of NMCLP within bladder tissues, supporting its ability to deliver neostigmine bromide in a targeted manner . This research suggests that liposomal delivery systems may offer advantages in terms of localized drug effect, potentially reducing systemic side effects while enhancing therapeutic efficacy in specific target tissues.
Analytical Method Development
Advances in analytical techniques have facilitated more precise characterization and quality control of neostigmine bromide. Recent work has developed and validated stability-indicating methods using reverse-phase ultra-performance liquid chromatography (RP-UPLC) .
These methods utilize a Waters BEH (Ethylene Bridge Hybrid) C-18 column with mobile phase compositions of 0.01M KH₂PO₄ in water (pH 2.5 with orthophosphoric acid) and acetonitrile . This approach has enabled effective separation of neostigmine bromide from its degradation products, with detection at 220 nm wavelength .
The validated method demonstrates excellent linearity over a concentration range of 25-250 ng/mL with a regression coefficient (R²) value of 0.9999 . This analytical advancement supports quality control efforts and stability studies essential for pharmaceutical development and regulatory compliance.
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